![molecular formula C16H14N2O4S B262886 Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262886.png)
Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate, also known as NBD-556, is a chemical compound that has gained attention in the scientific community due to its potential use as a tool for studying the role of certain proteins in the body. This compound has been synthesized using various methods and has been used in a number of scientific studies to investigate its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
作用機序
The mechanism of action of Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate involves its binding to the CFTR protein. This binding results in a conformational change in the protein, which leads to an increase in its activity. Specifically, Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate has been shown to increase the open probability of CFTR channels, leading to an increase in chloride ion transport across cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate are largely related to its effects on CFTR activity. As mentioned previously, this compound has been shown to increase the open probability of CFTR channels, leading to an increase in chloride ion transport across cell membranes. This can have a number of downstream effects on cellular processes, including the regulation of ion and fluid transport, as well as the regulation of pH and other cellular signaling pathways.
実験室実験の利点と制限
One advantage of using Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate in lab experiments is its specificity for CFTR. This compound has been shown to bind specifically to CFTR and modulate its activity, making it a useful tool for studying the function of this protein. However, one limitation of using Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate is its potential for off-target effects. While this compound has been shown to be specific for CFTR, there is always the possibility that it may interact with other proteins or cellular processes, leading to unintended effects.
将来の方向性
There are a number of future directions for research involving Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate. One area of interest is the development of more specific and potent CFTR modulators. While Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate has shown promise as a tool for studying CFTR function, there is still much to be learned about the role of this protein in health and disease. Additionally, there is interest in exploring the potential therapeutic applications of CFTR modulators, particularly in the treatment of cystic fibrosis and other related diseases.
In conclusion, Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate is a chemical compound that has gained attention in the scientific community due to its potential use as a tool for studying the role of certain proteins in the body. This compound has been synthesized using various methods and has been used in a number of scientific studies to investigate its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. While there is still much to be learned about the role of Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate in health and disease, this compound has shown promise as a tool for advancing our understanding of cellular processes and developing new therapies for a range of diseases.
合成法
Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate can be synthesized using a number of different methods. One common method involves the reaction of 4-cyanobenzenesulfonyl chloride with ethyl 2-aminobenzoate in the presence of a base such as triethylamine. This reaction results in the formation of Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate as a white solid with a melting point of around 205-206°C.
科学的研究の応用
Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate has been used in a number of scientific studies as a tool for investigating the role of certain proteins in the body. One such protein is the cystic fibrosis transmembrane conductance regulator (CFTR), which is involved in regulating the transport of chloride ions across cell membranes. Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate has been shown to bind to CFTR and modulate its activity, making it a useful tool for studying the function of this protein.
特性
製品名 |
Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate |
|---|---|
分子式 |
C16H14N2O4S |
分子量 |
330.4 g/mol |
IUPAC名 |
ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C16H14N2O4S/c1-2-22-16(19)14-5-3-4-6-15(14)18-23(20,21)13-9-7-12(11-17)8-10-13/h3-10,18H,2H2,1H3 |
InChIキー |
LMOLNSCJFNIXIZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C#N |
正規SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




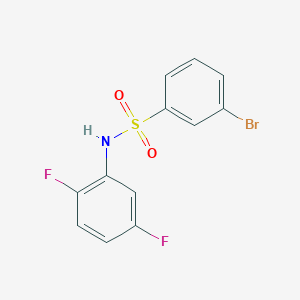
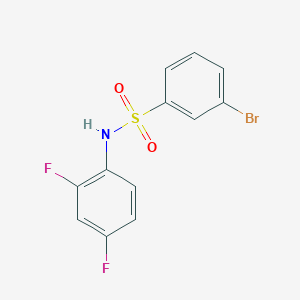

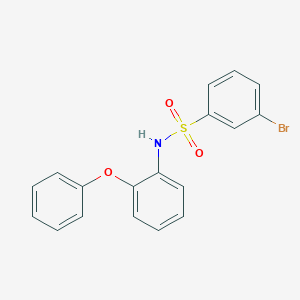
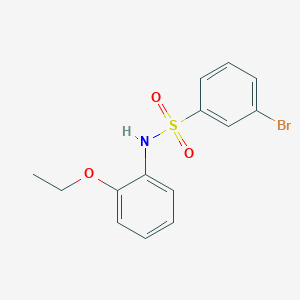
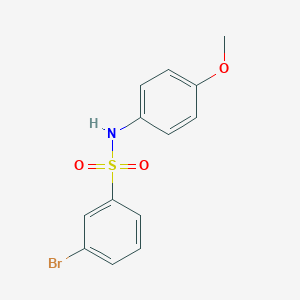
![3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B262829.png)



![N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B262845.png)
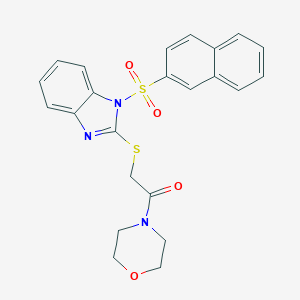
![3-methyl-6-[(2-naphthylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B262848.png)